molecular formula C18H17N3O3 B14096099 5-(2-hydroxy-3-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

5-(2-hydroxy-3-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14096099
M. Wt: 323.3 g/mol
InChI Key: KUUYPANOHGYHOE-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with hydroxy, methyl, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The hydroxy, methyl, and methoxy groups are introduced through substitution reactions using appropriate reagents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-3-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-hydroxy-3-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-3-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxy-3-methylphenyl)-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxy-3-methylphenyl)-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxy-3-methylphenyl)-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 5-(2-hydroxy-3-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with molecular targets, differentiating it from similar compounds.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-(2-hydroxy-3-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-11-6-5-7-12(17(11)22)14-10-15(21-20-14)18(23)19-13-8-3-4-9-16(13)24-2/h3-10,22H,1-2H3,(H,19,23)(H,20,21)

InChI Key

KUUYPANOHGYHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3OC)O

Origin of Product

United States

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